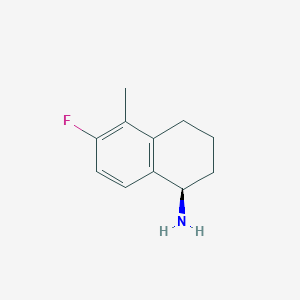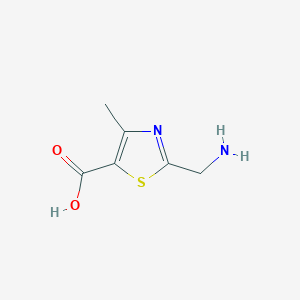
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and methoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and selectivity . These methods allow for the large-scale production of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-fluoro-4-methoxypyridine: Similar structure but lacks the cyclobutoxy group.
3-Bromo-6-fluoro-2-methoxyphenol: Contains a phenol group instead of a pyridine ring.
Uniqueness
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other fluorinated pyridines and enhances its utility in various applications .
Propriétés
Formule moléculaire |
C10H11BrFNO2 |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
2-bromo-6-cyclobutyloxy-3-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C10H11BrFNO2/c1-14-7-5-8(13-10(11)9(7)12)15-6-3-2-4-6/h5-6H,2-4H2,1H3 |
Clé InChI |
BSEWBUHBUJSEQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1F)Br)OC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


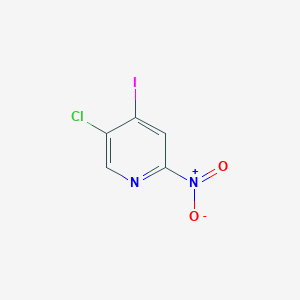
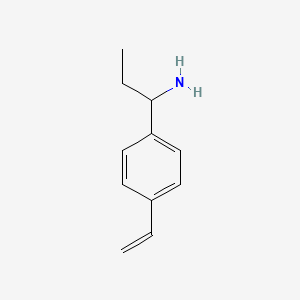
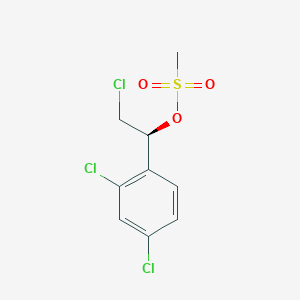
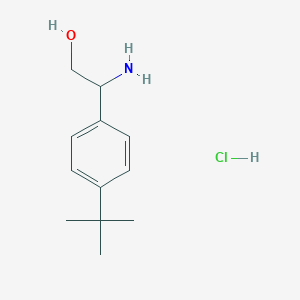


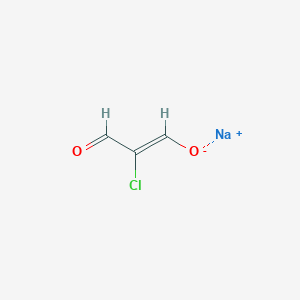
![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)
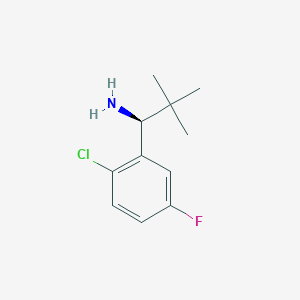
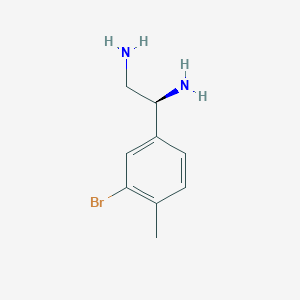
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)

